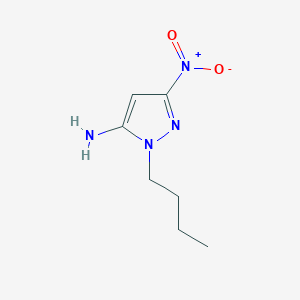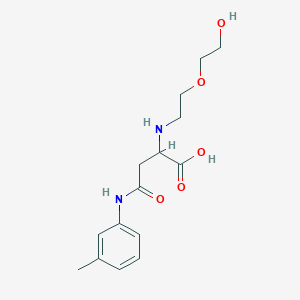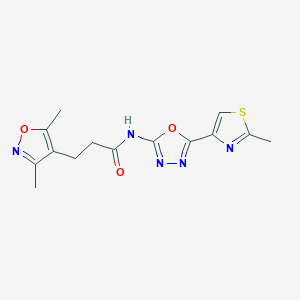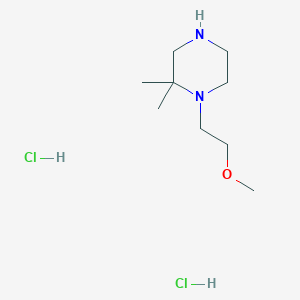
N-(3-acetamidophenyl)-2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26N4O3S2 and its molecular weight is 446.58. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thiophene Analogues and Carcinogenic Evaluation
A study by Ashby et al. (1978) on thiophene analogues of carcinogens benzidine and 4-aminobiphenyl synthesized compounds including N-(5-phenylthiophen-2-yl)acetamide, evaluated for potential carcinogenicity. The research aimed to understand if the activity of a biologically active molecule retains when one of its aromatic rings is replaced by a thiophene ring, indicating potential carcinogenicity through in vitro evaluations. This study highlights the importance of evaluating structural analogues for carcinogenic potential, which could be relevant to assessing the safety of compounds like “N-(3-acetamidophenyl)-2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide” in scientific research and pharmaceutical applications (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).
Metabotropic Glutamate Receptor Antagonists
Lea and Faden (2006) reviewed the literature on metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, indicating their utility in neurodegeneration, addiction, anxiety, and pain management. This research underscores the therapeutic potential of targeting specific receptors in the CNS, which could be an area of application for compounds with specific functionalities similar to the azepane-based segment of the queried compound (Lea, P. M., & Faden, A. I., 2006).
Azepane-Based Drug Discovery
A critical review by Zha et al. (2019) focused on azepane-based compounds, which are relevant due to the azepane moiety in the queried chemical structure. These compounds exhibit a variety of pharmacological properties, suggesting the potential for discovering new therapeutic agents. More than 20 azepane-based drugs have been FDA-approved, highlighting the significance of this structural motif in treating various diseases. This review emphasizes the importance of exploring azepane-containing analogs for drug discovery, potentially relevant for the application of “N-(3-acetamidophenyl)-2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide” (Zha, G.-F., Rakesh, K., Manukumar, H. M., Shantharam, C. S., & Long, S., 2019).
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-15(26)22-16-7-6-8-17(11-16)23-19(27)14-30-21-24-18(13-29-21)12-20(28)25-9-4-2-3-5-10-25/h6-8,11,13H,2-5,9-10,12,14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLDWQFDMXWEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/no-structure.png)




![N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2532059.png)

![N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide](/img/structure/B2532062.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2532065.png)

![2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532069.png)


